molecular formula C12H12ClNO B1366223 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole CAS No. 137090-44-9

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

Cat. No. B1366223
M. Wt: 221.68 g/mol
InChI Key: DQTOUJFUSUPWOK-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and IUPAC name. It may also include information about the functional groups present in the molecule.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity with other substances.


Scientific Research Applications

  • 4-Methylphenylboronic acid

    • Application Summary : 4-Methylphenylboronic acid is a compound with the molecular formula C7H9BO2 . It’s often used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction, to create biaryl compounds .
    • Methods of Application : The compound is typically used in a palladium-catalyzed reaction with an organohalide in the presence of a base .
    • Results or Outcomes : The outcome of the reaction is a biaryl compound, which has applications in pharmaceuticals and materials science .
  • 1,2,3-Triazole hybrids with amine-ester functionality

    • Application Summary : 1,2,3-Triazole hybrids with amine-ester functionality have been synthesized due to their notable therapeutic importance . They have potential applications as antimicrobial agents .
    • Methods of Application : The synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
    • Results or Outcomes : The synthesized compounds showed moderate to excellent activity against various microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made to its synthesis.


properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTOUJFUSUPWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408091
Record name 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

CAS RN

137090-44-9
Record name 4-(Chloromethyl)-2-(4-methylphenyl)-5-methyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137090-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxymethyl-2-(4-methylphenyl)-5-methyl-1,3-oxazole (3 g) in 30 ml of dichloromethane was cooled to 0° C., and thionyl chloride (1.75 g) added dropwise. The reaction was stirred for 1 hour at room temperature, then washed twice with dilute sodium bicarbonate solution, the organic layer separated, dried over sodium sulfate, and the solvent evaporated under reduced pressure, to yield 4-chloromethyl-2-(4-methylphenyl)-5-methyl-l,3-oxazole, which was used in the next reaction without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

32.8 g (137 mmol) of 4,5-dimethyl-2-p-tolyloxazole 3-oxide hydrochloride were suspended in 165 ml of dichloromethane. 17.5 g (151 mmol) of methanesulfonyl chloride were added. The reaction was stirred at reflux up to full conversion (HPLC). Subsequently, 200 ml of ethylene glycol dimethyl ether were added, and the dichloromethane was distilled off under reduced pressure. The reaction mixture was cooled to 15° C. and 250 ml of water were added. The mixture was stirred at 15° C. for 1 hour. The precipitated product was isolated by filtration with suction, washed with water and dried at elevated temperature under reduced pressure.
Name
4,5-dimethyl-2-p-tolyloxazole 3-oxide hydrochloride
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
165 mL
Type
solvent
Reaction Step Four

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